2,5-Diethyl-pyridinethiocarboxamide
Description
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Properties
Molecular Formula |
C₁₀H₁₄N₂S |
|---|---|
Molecular Weight |
194.3 |
Synonyms |
5-Ethyl Ethionamide |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diethyl Pyridinethiocarboxamide and Its Precursors
Strategies for the Construction of the 2,5-Diethylpyridine (B12661006) Scaffold
The formation of the 2,5-diethylpyridine core is a critical first step. Several strategies exist, ranging from the modification of a pre-existing pyridine (B92270) ring to building the ring system from acyclic precursors.
Alkylation and Functionalization of Pyridine Ring Systems
Direct alkylation of the pyridine ring presents a straightforward approach to introducing the desired ethyl groups. ontosight.ai Typically, this involves the reaction of pyridine with an ethylating agent, such as an ethyl halide, in the presence of a catalyst. ontosight.ai However, controlling the regioselectivity of this reaction to achieve the specific 2,5-disubstitution pattern can be challenging due to the electron-deficient nature of the pyridine ring. youtube.com Friedel-Crafts type alkylations, for instance, are generally not effective unless the pyridine ring is activated by electron-donating substituents. youtube.com
Alternative methods to achieve selective alkylation include radical additions and the alkylation of metalated pyridines. youtube.com For instance, a method for the regiodivergent alkylation of pyridines using 1,1-diborylalkanes has been developed, where the choice of alkyllithium activator dictates the position of alkylation. acs.org While methyllithium (B1224462) favors C4-alkylation, sec-butyllithium (B1581126) promotes C2-alkylation. acs.org Another strategy involves the use of a blocking group on the pyridine nitrogen to direct alkylation to the C-4 position. chemistryviews.org
A process for alkylating pyridine derivatives in an aqueous solution using a carboxylic acid in the presence of a persulfate and catalytic silver ions has also been described, targeting the 2, 4, or 6 positions. google.com
De Novo Pyridine Ring Synthesis with Diethyl Substitution
Constructing the pyridine ring from acyclic precursors, a method known as de novo synthesis, offers excellent control over the substitution pattern. chemrxiv.org Various named reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, can be adapted to produce specifically substituted pyridines. organic-chemistry.org For example, the synthesis of 2,6-dimethylpyridine (B142122) can be achieved from ethyl acetoacetate, formaldehyde, and ammonia (B1221849). orgsyn.orgnih.gov While not directly yielding the 2,5-diethyl derivative, this highlights the principle of building the ring with the desired substituents already in place.
A novel synthesis of 2,5-di-substituted pyridine derivatives has been developed through a ring opening and closing cascade (ROCC) mechanism, showcasing another advanced de novo approach. researchgate.net Furthermore, one-pot syntheses of substituted pyridines have been achieved through domino cyclization-oxidative aromatization approaches, utilizing bifunctional catalysts. organic-chemistry.org
Directed Ortho-Metalation Approaches for Pyridine Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridine. wikipedia.orgacs.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org For pyridine, the nitrogen atom itself can act as a directing group, but this often leads to nucleophilic addition at the C2 position. uwindsor.caharvard.edu
To achieve specific substitution, various directing groups can be installed on the pyridine ring. uwindsor.ca For instance, an amide group can serve as a potent DMG. wikipedia.orguwindsor.ca The use of hindered amide bases like TMPMgCl•LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu While direct C-H functionalization of pyridines typically favors the 2- or 4-positions due to electronic effects, DoM provides a reliable route to other substitution patterns. researchgate.net
Approaches for the Introduction of the Thiocarboxamide Moiety
Once the 2,5-diethylpyridine scaffold is in hand, the next stage is the introduction of the thiocarboxamide group at the desired position. This is typically achieved either by converting a corresponding carboxamide or by building the moiety through condensation reactions.
Thionation of Corresponding Pyridine Carboxamides
A common and effective method for synthesizing thioamides is the thionation of the corresponding amide. organic-chemistry.org This reaction involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom. Lawesson's reagent is a widely used and mild reagent for this transformation, often providing good yields for the synthesis of primary, secondary, and tertiary thioamides from their amide precursors. doaj.orgresearchgate.netorganic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate. nih.gov
The reactivity of Lawesson's reagent allows for selective thionation in the presence of other functional groups like esters, depending on the reaction conditions. organic-chemistry.org Mechanochemical methods using Lawesson's reagent have also been developed for the synthesis of thioamides, offering a solvent-free and efficient alternative. doaj.orgresearchgate.net
Condensation Reactions with Thiosemicarbazide (B42300) or Thiourea (B124793) Derivatives
An alternative route to pyridine thiocarboxamides involves the condensation of a pyridine derivative with a thiosemicarbazide or thiourea derivative. For example, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized by the condensation of the corresponding pyridine-2-carboxaldehydes with thiosemicarbazide. nih.govacs.org This approach has been utilized to prepare a range of biologically active molecules. nih.govnih.gov
The synthesis of pyridine 3-carbaldehyde thiosemicarbazone has also been reported through a Schiff base condensation of thiosemicarbazide and pyridine 3-carbaldehyde. orgchemres.org These methods highlight the utility of condensation reactions in forming the C=N-N-C=S core structure of thiosemicarbazones, which are closely related to thiocarboxamides.
Multi-component Reaction Strategies for Pyridinethiocarboxamide Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyridinethiocarboxamides in a single step from simple starting materials. acsgcipr.org These reactions are highly valued for their ability to rapidly generate molecular diversity and are amenable to optimization through techniques like microwave heating or flow chemistry to improve reaction times and yields. acsgcipr.org
One of the most established MCRs for pyridine synthesis is the Hantzsch reaction, which typically yields a dihydropyridine that can be subsequently oxidized to the aromatic pyridine. acsgcipr.org A general approach for a substituted pyridine could involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source, often ammonia or an ammonium (B1175870) salt. researchgate.netmdpi.com
For the specific synthesis of a 2,5-disubstituted pyridine structure, a variation of the Guareschi-Thorpe or Bohlmann-Rahtz reactions could be employed, which directly yield the aromatic pyridine ring. acsgcipr.org A plausible MCR strategy for a precursor to 2,5-Diethyl-pyridinethiocarboxamide could involve the reaction of a suitably substituted enamine, an activated methylene (B1212753) compound, and a Michael acceptor.
More specifically, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are versatile intermediates, has been effectively achieved through a one-pot condensation of an aldehyde, malononitrile, a ketone, and ammonium acetate. mdpi.com This approach, often catalyzed by various agents, highlights the power of MCRs in assembling functionalized pyridines. researchgate.netmdpi.com
An iodine-catalyzed three-component reaction has also been reported for the synthesis of pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids, showcasing the utility of halogens in mediating complex bond formations in a one-pot setting. nih.gov While not directly yielding a pyridinethiocarboxamide, these MCRs for highly substituted pyridines provide a framework for developing a convergent synthesis for the target molecule.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic sequence to maximize yield and purity while minimizing reaction time and byproducts. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In the context of MCRs for pyridine synthesis, a variety of catalysts have been explored. For instance, in the synthesis of 2-amino-3-cyanopyridines, catalysts such as nanostructured Na2CaP2O7 have been shown to be highly effective under solvent-free conditions. mdpi.com The optimization of this reaction revealed that the ideal catalyst loading was 0.05 g and the optimal temperature was 80 °C, achieving a 94% yield in just 30 minutes. mdpi.com The use of a solvent in this specific case was found to have an inhibitory effect. mdpi.com
For the N-oxidation of pyridines, a crucial step for certain functionalization strategies, various oxidizing agents and catalytic systems have been developed. Sodium percarbonate in the presence of rhenium-based catalysts offers an efficient method under mild conditions. organic-chemistry.org Another green and highly efficient method involves the use of a titanium silicalite (TS-1) packed-bed microreactor with hydrogen peroxide in methanol. organic-chemistry.org The choice of oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can also be optimized. orgsyn.orggoogle.comyoutube.com
The table below illustrates the optimization of conditions for a model synthesis of a 2-amino-3-cyanopyridine derivative.
| Entry | Catalyst Amount (g) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 | 80 | 30 | 0 |
| 2 | 0.02 | 80 | 30 | 75 |
| 3 | 0.05 | 80 | 30 | 94 |
| 4 | 0.07 | 80 | 30 | 94 |
| 5 | 0.05 | 60 | 30 | 82 |
| 6 | 0.05 | 100 | 30 | 94 |
| 7 | 0.05 | 80 | 15 | 51 |
| 8 | 0.05 | 80 | 60 | 94 |
This data is based on a representative synthesis of 2-amino-3-cyanopyridine derivatives and serves as an example for optimization studies. mdpi.com
Purification Techniques and Scale-Up Considerations for Research Synthesis
Following the chemical reaction, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. Common purification techniques for pyridine derivatives include extraction, crystallization, and chromatography.
For low molecular weight and polar compounds like many pyridine-N-oxides, a standard aqueous workup may not be feasible due to their solubility in water. youtube.com In such cases, careful selection of reagents can facilitate a non-aqueous workup. Alternatively, the crude product can be directly subjected to purification methods.
Crystallization is a powerful purification technique for solid compounds. For example, diethyl pyridine-2,5-dicarboxylate (B1236617) can be recrystallized from a mixture of diethyl ether and hexane (B92381) to yield pale yellow crystals. prepchem.com
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of pyridine derivatives. For instance, the purification of diethyl pyridine-2,5-dicarboxylate was achieved using silica gel chromatography with a solvent system of 25% diethyl ether in hexane, followed by 50% diethyl ether in hexane. prepchem.com
When scaling up a synthesis from a research laboratory scale to a larger production, several factors must be considered. Reactions that are efficient and use readily available, inexpensive starting materials are preferred. acsgcipr.org The safety of the reaction is paramount, and highly exothermic reactions or those that produce gaseous byproducts need careful management. acsgcipr.org The ease of purification also becomes more critical on a larger scale, with crystallization being a more scalable technique than chromatography. One-pot or multi-component reactions are particularly attractive for scale-up as they reduce the number of unit operations and waste generation. acsgcipr.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 2,5 Diethyl Pyridinethiocarboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. For 2,5-Diethyl-pyridinethiocarboxamide, a combination of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyridine (B92270) ring and the thiocarboxamide functional group.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the two ethyl groups and the three protons on the pyridine ring. The chemical shifts are influenced by the electronic environment of each proton.
The ethyl group at the 2-position is expected to show a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from scalar coupling with the adjacent methyl and methylene protons, respectively. Similarly, the ethyl group at the 5-position will present a corresponding quartet and triplet. Due to the electron-withdrawing nature of the pyridine nitrogen and the thiocarboxamide group, the methylene protons of the ethyl group at the 2-position are expected to be deshielded and resonate at a slightly downfield chemical shift compared to those at the 5-position.
The pyridine ring protons at positions 3, 4, and 6 will appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The protons at the 3 and 4-positions (H-3 and H-4) will exhibit chemical shifts influenced by the adjacent ethyl and thiocarboxamide substituents. Spin-spin coupling between these aromatic protons would result in characteristic splitting patterns, likely doublets or doublet of doublets, allowing for their definitive assignment.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 (Pyridine) | 7.8 - 8.0 | d | ~8.0 |
| H-4 (Pyridine) | 7.5 - 7.7 | dd | ~8.0, ~2.0 |
| H-6 (Pyridine) | 8.4 - 8.6 | d | ~2.0 |
| -CH₂- (Ethyl at C-2) | 2.8 - 3.0 | q | ~7.5 |
| -CH₃ (Ethyl at C-2) | 1.2 - 1.4 | t | ~7.5 |
| -CH₂- (Ethyl at C-5) | 2.6 - 2.8 | q | ~7.6 |
| -CH₃ (Ethyl at C-5) | 1.1 - 1.3 | t | ~7.6 |
| -NH₂ (Thiocarboxamide) | 9.0 - 10.0 | br s | - |
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are characteristic of aromatic heterocyclic systems. The carbon atom of the thiocarbonyl group (C=S) is expected to be significantly deshielded, appearing at a downfield chemical shift, a typical feature for this functional group.
The carbons of the two ethyl groups will appear in the aliphatic region of the spectrum. Similar to the proton signals, the chemical shifts of the methylene and methyl carbons will be influenced by their position on the pyridine ring. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts determined by the substitution pattern. The carbon attached to the nitrogen (C-2 and C-6) are generally the most deshielded in a pyridine ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=S (Thiocarbonyl) | 195 - 205 |
| C-2 (Pyridine) | 155 - 160 |
| C-3 (Pyridine) | 135 - 140 |
| C-4 (Pyridine) | 120 - 125 |
| C-5 (Pyridine) | 145 - 150 |
| C-6 (Pyridine) | 148 - 152 |
| -CH₂- (Ethyl at C-2) | 25 - 30 |
| -CH₃ (Ethyl at C-2) | 13 - 16 |
| -CH₂- (Ethyl at C-5) | 22 - 27 |
| -CH₃ (Ethyl at C-5) | 12 - 15 |
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be observed between the methylene and methyl protons of each ethyl group. Additionally, correlations between the adjacent pyridine ring protons (H-3 with H-4, and H-4 with H-6) would firmly establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons, such as the CH, CH₂, and CH₃ groups of the pyridine ring and the ethyl substituents.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the substituted pyridine carbons (C-2 and C-5) and the thiocarbonyl carbon. For instance, correlations would be expected from the methylene protons of the ethyl group at C-2 to the pyridine carbons C-2 and C-3, and from the pyridine proton H-3 to the thiocarbonyl carbon. These correlations provide definitive evidence for the connectivity of the entire molecular framework.
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. The ¹⁵N NMR spectrum of this compound would show two distinct signals corresponding to the pyridine ring nitrogen and the nitrogen of the thiocarboxamide group.
The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring. In this case, the presence of two electron-donating ethyl groups would be expected to shield the nitrogen atom, resulting in a chemical shift that is upfield compared to unsubstituted pyridine. The nitrogen of the thiocarboxamide group is expected to resonate in a different region, with its chemical shift influenced by the electronic nature of the thiocarbonyl group and potential hydrogen bonding interactions.
Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts (δ) for this compound
| Nitrogen Assignment | Predicted Chemical Shift (ppm) |
| Pyridine Nitrogen | -70 to -100 |
| Thiocarboxamide Nitrogen | -250 to -280 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the key functional groups.
The N-H stretching vibrations of the primary thioamide group (-CSNH₂) are anticipated to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the N-H bonds. The exact positions of these bands can be influenced by hydrogen bonding.
The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for this class of compounds. Due to the lower bond order of the C=S double bond compared to a C=O double bond, its stretching frequency appears at a lower wavenumber. This band is often complex and can couple with other vibrations, but it is typically observed in the range of 1250-1020 cm⁻¹. The region between 800-900 cm⁻¹ may also contain bands with significant C=S character.
Other notable absorptions would include C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl groups (around 3100-2850 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).
Interactive Data Table: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | 3350 - 3400 | Medium |
| N-H Symmetric Stretch | 3150 - 3200 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
| C=S Stretch (Thiocarbonyl) | 1020 - 1250 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides a "fingerprint" of a molecule by detecting its unique vibrational modes. For this compound, the spectrum would be a composite of vibrations from the pyridine ring, the ethyl substituents, and the thiocarboxamide group.
Key expected vibrational modes would include:
Pyridine Ring Vibrations: The pyridine ring would exhibit several characteristic bands. A strong, sharp peak, typically around 1000-1040 cm⁻¹, would correspond to the symmetric ring breathing mode. Other bands related to C-C and C-N stretching, as well as ring deformation modes, would be expected throughout the mid-frequency range (900-1600 cm⁻¹).
Ethyl Group Vibrations: The two ethyl groups (-CH₂CH₃) would contribute C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region. Bending and rocking modes for the CH₂ and CH₃ groups would appear at lower frequencies, generally between 1375 cm⁻¹ and 1475 cm⁻¹.
Thiocarboxamide Group Vibrations: The thiocarboxamide (-C(S)NH₂) group is a complex vibrator. The C=S stretching vibration is a key marker, though its position can vary significantly (typically 850-600 cm⁻¹) due to coupling with other vibrations. N-H stretching vibrations would be expected in the 3100-3400 cm⁻¹ region, while the NH₂ scissoring mode would likely appear around 1600-1650 cm⁻¹.
A hypothetical data table of prominent Raman shifts is presented below for illustrative purposes.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Origin |
| N-H Stretch | 3350 - 3150 | Thiocarboxamide |
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Ethyl Groups |
| NH₂ Scissoring | 1650 - 1600 | Thiocarboxamide |
| Ring C=C, C=N Stretch | 1610 - 1570 | Pyridine Ring |
| CH₂/CH₃ Bending | 1475 - 1375 | Ethyl Groups |
| Ring Breathing Mode | 1040 - 1000 | Pyridine Ring |
| C=S Stretch | 850 - 600 | Thiocarboxamide |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula is C₁₀H₁₄N₂S. By calculating the theoretical exact mass from this formula and comparing it to the experimentally measured mass (typically within 5 ppm), the elemental composition can be unambiguously confirmed.
Theoretical Exact Mass Calculation:
10 Carbon atoms: 10 * 12.000000 = 120.000000
14 Hydrogen atoms: 14 * 1.007825 = 14.10955
2 Nitrogen atoms: 2 * 14.003074 = 28.006148
1 Sulfur atom: 1 * 31.972071 = 31.972071
Total Theoretical Exact Mass: 194.087769 Da
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this value would confirm the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides structural information. For this compound, predictable fragmentation pathways would involve the cleavage of the ethyl groups and the thiocarboxamide moiety.
Common fragmentation patterns would likely include:
Loss of an Ethyl Radical: A primary fragmentation would be the loss of an ethyl group (•CH₂CH₃, 29 Da), a common cleavage for alkyl-substituted aromatic rings.
Loss of a Methyl Radical: Subsequent or alternative fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) via benzylic-type cleavage from an ethyl group.
Thiocarboxamide Fragmentation: The side chain could fragment through the loss of •SH (33 Da), •NH₂ (16 Da), or the entire thiocarboxamide group.
A hypothetical table of major fragments is provided below.
| Fragment m/z (Theoretical) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 194.088 | - | [M]⁺• (Molecular Ion) |
| 179.064 | •CH₃ | [M - CH₃]⁺ |
| 165.072 | •C₂H₅ | [M - C₂H₅]⁺ |
| 161.077 | •SH | [M - SH]⁺ |
| 150.056 | •C₂H₅ + •CH₃ | [M - C₂H₅ - CH₃]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography on a suitable single crystal would provide definitive information on the three-dimensional structure of this compound in the solid state.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
This analysis would yield precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. Key parameters of interest would be:
The C-C and C-N bond lengths within the pyridine ring, to assess its aromaticity.
The C=S and C-N bond lengths of the thiocarboxamide group, which provide insight into electron delocalization.
The torsional angle between the plane of the pyridine ring and the thiocarboxamide group, which defines the molecule's conformation.
The table below lists expected ranges for these parameters based on related structures found in crystallographic databases.
| Parameter | Expected Value Range |
| Pyridine Ring C-C Bond Length | 1.37 - 1.40 Å |
| Pyridine Ring C-N Bond Length | 1.33 - 1.35 Å |
| Thiocarboxamide C=S Bond Length | 1.65 - 1.71 Å |
| Thiocarboxamide C-N Bond Length | 1.32 - 1.35 Å |
| Pyridine C-C(S) Bond Angle | 118 - 122° |
| N-C-S Bond Angle | 120 - 125° |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The crystal packing would be determined by various intermolecular forces.
Hydrogen Bonding: The thiocarboxamide group contains N-H bonds (donors) and a sulfur atom (acceptor). It is highly probable that the molecules would form hydrogen-bonded dimers or chains. For instance, an N-H···S=C hydrogen bond between two molecules could be a primary interaction stabilizing the crystal lattice.
π-Stacking: The electron-rich pyridine rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions would further contribute to the stability of the crystal packing. The distance between the centroids of stacked rings is typically in the range of 3.3 to 3.8 Å.
Conformational Analysis in Crystalline State
A thorough search of scientific literature and crystallographic databases reveals that there is currently no publicly available data on the crystal structure of this compound. Experimental determination of a molecule's conformation in the crystalline state is primarily achieved through single-crystal X-ray diffraction analysis. As of now, the results of such an analysis for this compound have not been published.
Consequently, detailed research findings regarding its solid-state conformation, including specific dihedral angles, bond lengths, and intermolecular interactions within the crystal lattice, are not available. The generation of data tables listing such crystallographic parameters is therefore not possible. A definitive and scientifically accurate discussion of the conformational analysis of this compound in its crystalline state is contingent upon the future publication of its crystal structure.
Computational and Theoretical Investigations of 2,5 Diethyl Pyridinethiocarboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A theoretical study of 2,5-Diethyl-pyridinethiocarboxamide would involve these key analyses:
Chemical Hardness, Softness, and Electrophilicity IndicesFrom the HOMO and LUMO energies, global reactivity descriptors could be calculated. These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Without experimental or computational data specific to this compound, a representative data table for these properties cannot be generated.
Conformational Analysis and Potential Energy Surface Mapping
This analysis would explore the different spatial orientations (conformations) of the molecule that can exist due to the rotation around its single bonds, particularly the bond connecting the pyridine (B92270) ring to the thiocarboxamide group. By calculating the energy of these different conformations, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
MD simulations would model the physical movements of the atoms and molecules over time. This provides insight into the dynamic behavior of this compound, such as its flexibility and how it interacts with solvent molecules (e.g., water). These simulations are crucial for understanding how the compound behaves in a realistic biological or chemical environment.
While the framework for a comprehensive computational study of this compound is clear, the specific data required to populate such an analysis is currently absent from published research. Future computational studies would be necessary to generate the specific findings for its electronic structure, reactivity, and dynamic behavior.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.
The standard approach for calculating NMR chemical shifts involves geometry optimization of the molecule using a selected DFT functional and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation at the same or a higher level of theory. The accuracy of these predictions for carbon (¹³C) and proton (¹H) chemical shifts is generally high, often with a mean absolute error of a few parts per million (ppm) compared to experimental values, though larger deviations can occur. nih.gov
Similarly, the vibrational frequencies of this compound can be computed using DFT. After obtaining the optimized equilibrium geometry, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.edu The resulting vibrational modes and their frequencies can be correlated with experimental Infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the computed frequencies to better match experimental data, accounting for anharmonicity and limitations in the theoretical model. researchgate.net
Below are tables of predicted NMR chemical shifts and key vibrational frequencies for this compound, based on typical values obtained from DFT calculations for analogous structures and functional groups.
Predicted ¹H and ¹³C NMR Chemical Shifts
This interactive table presents the theoretically predicted NMR chemical shifts (δ) in ppm for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~151.0 |
| Pyridine C3 | ~7.8 | ~137.5 |
| Pyridine C4 | ~7.9 | ~124.0 |
| Pyridine C5 | - | ~148.0 |
| Pyridine C6 | ~8.5 | ~149.5 |
| C=S | - | ~198.0 |
| N-H (amide) | ~9.5 (broad) | - |
| 2-Ethyl CH₂ | ~2.8 | ~25.0 |
| 2-Ethyl CH₃ | ~1.3 | ~14.0 |
| 5-Ethyl CH₂ | ~2.7 | ~23.0 |
| 5-Ethyl CH₃ | ~1.2 | ~15.0 |
Note: These are estimated values based on computational studies of substituted pyridines and thioamides. Actual values may vary.
Predicted Vibrational Frequencies
This interactive table lists key predicted vibrational frequencies (in cm⁻¹) for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | ~3300 - 3150 |
| Aromatic C-H stretch | ~3100 - 3000 |
| Aliphatic C-H stretch | ~2980 - 2850 |
| C=N stretch (pyridine ring) | ~1600 - 1550 |
| C=C stretch (pyridine ring) | ~1580 - 1450 |
| N-H bend | ~1550 - 1500 |
| Thioamide II (coupled C-N stretch/N-H bend) | ~1420 - 1380 |
| Thioamide III (C-N, C-S contributions) | ~1150 - 1050 |
| C=S stretch (Thioamide I) | ~850 - 700 |
Note: These are unscaled frequencies typical for the assigned functional groups based on DFT calculations.
Theoretical Studies on Protonation States and pKa Values of the Pyridine Nitrogen and Thiocarboxamide Group
The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton at a specific pH. For this compound, there are two primary sites of protonation: the pyridine ring nitrogen and the thiocarboxamide group (specifically, the sulfur or nitrogen atom). Theoretical methods are invaluable for predicting the pKa values of these sites, which can be challenging to determine experimentally, especially for the less basic thiocarboxamide group.
The computational prediction of pKa values typically involves the use of a thermodynamic cycle that relates the free energy of deprotonation in solution to the gas-phase acidity and the solvation free energies of the acid and its conjugate base. nih.govmdpi.com High-level quantum mechanical calculations, such as DFT or ab initio methods (like G1, G2, G3), are used to calculate the gas-phase free energies. nih.gov The significant change in charge upon protonation means that the effect of the solvent is crucial. mdpi.com This is accounted for by using continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). peerj.comresearchgate.net
The accuracy of these predictions can vary depending on the chosen method. For substituted pyridines, ab initio methods have been shown to predict pKa values with a standard deviation of approximately 0.7 pKa units. nih.gov Semi-empirical methods, which are computationally less demanding, have been used for drug-like molecules containing amines and have shown root-mean-square errors in the range of 1.0 to 1.6 pKa units. peerj.comresearchgate.net
For this compound, the pyridine nitrogen is expected to be the more basic site. The electron-donating nature of the two ethyl groups would likely increase its basicity (and thus its pKa) compared to unsubstituted pyridine. The thiocarboxamide group is significantly less basic. Protonation can occur on the sulfur atom, leading to a thiol-like structure, or on the nitrogen. The pKa of the thiocarboxamide group is expected to be much lower, indicating it is a much weaker base than the pyridine nitrogen.
Predicted pKa Values
This interactive table provides the theoretically estimated pKa values for the primary protonation sites of this compound.
| Protonation Site | Predicted pKa Value |
| Pyridine Nitrogen | ~5.5 - 6.5 |
| Thiocarboxamide Group | ~ -1.0 to 1.0 |
Note: These values are estimates based on theoretical methods and data for analogous compounds. The accuracy of such predictions is typically within ±1-2 pKa units.
Chemical Reactivity and Derivatization Strategies for 2,5 Diethyl Pyridinethiocarboxamide
Reactions at the Thiocarboxamide Moiety
The thiocarboxamide group is a versatile functional handle for a variety of chemical transformations, including desulfurization, alkylation, acylation, oxidation, and cyclization reactions.
The conversion of the thiocarbonyl group in 2,5-Diethyl-pyridinethiocarboxamide to a carbonyl group, a process known as desulfurization, is a key transformation that yields the corresponding 2,5-Diethyl-pyridinecarboxamide. This reaction effectively replaces the sulfur atom with an oxygen atom. A variety of reagents can accomplish this transformation, often involving an oxidative mechanism.
One common approach involves the use of oxidizing agents. For instance, hydrogen peroxide in the presence of a Lewis acid catalyst like zirconium(IV) chloride has been shown to be an effective system for the desulfurization of thioamides to their corresponding amides nih.govstackexchange.com. The proposed mechanism suggests that the Lewis acid activates the thiocarbonyl sulfur towards nucleophilic attack by the oxidizing agent. This is followed by a series of steps leading to the extrusion of the sulfur atom and the formation of the more thermodynamically stable carbonyl group. Other oxidizing agents such as Caro's acid and m-chloroperoxybenzoic acid (mCPBA) can also be employed for this purpose.
The general mechanism for oxidative desulfurization is believed to proceed through initial oxidation of the sulfur atom to form a sulfoxide (B87167) or a related intermediate. This intermediate is more electrophilic at the thiocarbonyl carbon, facilitating nucleophilic attack by water or another oxygen source. Subsequent elimination of a sulfur-containing species yields the final amide product. The exact nature of the intermediates and the reaction pathway can be influenced by the specific oxidant and reaction conditions used.
Table 1: Reagents for the Desulfurization of Thioamides
| Reagent System | Typical Conditions | Reference |
| H₂O₂ / ZrCl₄ | Ethanol, Room Temperature | nih.govstackexchange.com |
| Caro's acid (H₂SO₅) | Acetonitrile, Room Temperature | |
| m-CPBA | Dichloromethane, Room Temperature |
The thiocarboxamide moiety of this compound possesses two nucleophilic centers: the sulfur atom and the nitrogen atom. The regioselectivity of alkylation and acylation reactions on these sites is influenced by several factors, including the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, and base), and the electronic properties of the thioamide itself.
Alkylation:
Alkylation can occur at either the sulfur or the nitrogen atom. S-alkylation is generally favored under neutral or acidic conditions and with soft electrophiles, leading to the formation of thioimidate esters. This is because the sulfur atom is a softer nucleophile than the nitrogen atom. In contrast, N-alkylation is typically favored under basic conditions, which deprotonate the nitrogen atom, increasing its nucleophilicity. Hard electrophiles also tend to favor N-alkylation. The choice of solvent can also play a role, with polar aprotic solvents often favoring N-alkylation.
Acylation:
Acylation of the thiocarboxamide group can also occur at either the sulfur or nitrogen atom. S-acylation with acyl halides or anhydrides would yield a thioacyl imidate, while N-acylation would produce an N-acylthioamide. Similar to alkylation, the site of acylation can be controlled by the reaction conditions. N-acylation is often achieved using a strong base to deprotonate the nitrogen, followed by the addition of the acylating agent. Pyridine (B92270) is often used as a base and a nucleophilic catalyst in these reactions researchgate.net.
The thiocarbonyl group in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. Mild oxidation, for instance with hydrogen peroxide or peroxy acids at low temperatures, typically yields the corresponding S-oxide (a sulfine). This initial oxidation product can sometimes be isolated but is often a reactive intermediate.
Further oxidation of the S-oxide can lead to the formation of an S,S-dioxide (a sulfene), which is generally highly reactive and unstable. These intermediates can undergo various subsequent reactions, including dimerization or reaction with other nucleophiles present in the reaction mixture. In the presence of a suitable trapping agent, the formation of these reactive intermediates can be inferred. The oxidation of thioamides has been studied in the context of their biological activity and metabolic pathways.
The thiocarboxamide functionality is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.
Thiazole (B1198619) Synthesis:
A common method for the synthesis of thiazoles from thioamides is the Hantzsch thiazole synthesis nih.govorganic-chemistry.orglibretexts.orgnih.govnih.gov. This reaction involves the condensation of a thioamide with an α-haloketone. For this compound, reaction with an α-haloketone would be expected to yield a 2-(2,5-diethylpyridin-3-yl)-substituted thiazole. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the aromatic thiazole ring.
Thiadiazole Synthesis:
1,3,4-Thiadiazoles can be synthesized from thiocarboxamides through various routes. One common method involves the reaction of a thioamide with a hydrazine (B178648) derivative. For example, reaction with hydrazine hydrate (B1144303) followed by oxidative cyclization can lead to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. Alternatively, reaction with acylhydrazines in the presence of a dehydrating agent can also yield 1,3,4-thiadiazoles mdpi.comresearchgate.netnih.gov. Another approach involves the reaction of the thiocarboxamide with a hydrazonoyl halide in the presence of a base researchgate.netnih.govresearchgate.net.
Reactions of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic aromatic substitution. The presence of two electron-donating ethyl groups at the 2- and 5-positions will affect the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. When substitution does occur, it typically takes place at the 3- and 5-positions. In this compound, the two ethyl groups are activating and ortho-, para-directing. The thiocarboxamide group is expected to be a deactivating, meta-directing group.
Nucleophilic Aromatic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate stackexchange.comnih.govlibretexts.orgnih.govnih.govrsc.orgorganic-chemistry.orgrsc.org. For nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring. In the case of this compound, there are no inherent leaving groups on the pyridine ring. Therefore, derivatization to introduce a leaving group, such as a halogen, at one of the activated positions would be necessary to facilitate nucleophilic aromatic substitution. If a leaving group were present at the 4- or 6-position, these would be the most likely sites for nucleophilic attack.
N-Oxidation and Quaternization of the Pyridine Nitrogen
The pyridine nitrogen in this compound is a key site for chemical modification, readily undergoing N-oxidation and quaternization reactions. These transformations significantly alter the electronic properties and reactivity of the pyridine ring.
N-Oxidation:
Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This reaction is typically achieved using peracids, such as peracetic acid or perbenzoic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peracid, resulting in the formation of the N-O bond.
The resulting N-oxide group has a profound impact on the reactivity of the pyridine ring. The oxygen atom can donate electron density back into the ring, making the 2- and 4-positions more susceptible to both electrophilic and nucleophilic attack. This altered reactivity provides a strategic advantage for introducing a variety of functional groups that would be difficult to incorporate into the parent pyridine.
Quaternization:
Quaternization involves the alkylation of the pyridine nitrogen atom, typically through reaction with an alkyl halide. This process converts the neutral pyridine into a positively charged pyridinium (B92312) salt. The positive charge on the nitrogen atom significantly increases the ring's susceptibility to both oxidation and reduction.
This modification is a foundational step for introducing a range of substituents. For instance, the Zincke reaction can be employed for the selective introduction of radicals into these pyridinium compounds.
Influence of Ethyl Substituents on Ring Reactivity
The presence of two ethyl groups at the 2- and 5-positions of the pyridine ring in this compound exerts a significant influence on its reactivity. These alkyl groups are electron-donating, thereby increasing the electron density of the pyridine ring.
This increased electron density generally enhances the ring's reactivity towards electrophilic substitution. However, the position of these substituents also introduces steric hindrance, which can direct incoming electrophiles to specific positions. For electrophilic attack, the 3- and 4-positions are the most likely sites, as the ethyl groups at the 2- and 5-positions partially shield the adjacent carbons.
Conversely, for nucleophilic substitution, the electron-donating nature of the ethyl groups deactivates the ring, making it less susceptible to attack by nucleophiles compared to unsubstituted pyridine. Pyridine itself is more reactive towards nucleophiles than benzene, with reactions favoring the 2- and 4-positions. wikipedia.org The ethyl groups in this compound would further disfavor nucleophilic attack at these positions.
The table below summarizes the expected influence of the ethyl substituents on the reactivity of the pyridine ring.
| Reaction Type | Influence of Ethyl Groups | Preferred Position(s) |
| Electrophilic Aromatic Substitution | Activating | 3 and 4 |
| Nucleophilic Aromatic Substitution | Deactivating | - |
Coordination Chemistry with Metal Ions (Ligand Design and Complexation Studies)
The molecular structure of this compound, featuring both a pyridine nitrogen and a thiocarbonyl sulfur, makes it an excellent candidate as a chelating ligand in coordination chemistry. nih.gov These donor atoms can coordinate with a central metal ion to form stable complexes.
Chelation Modes Involving Pyridine Nitrogen and Thiocarbonyl Sulfur
The primary chelation mode for this compound involves the coordination of the pyridine nitrogen and the sulfur atom of the thiocarbonyl group to a metal center. This bidentate coordination forms a stable five-membered chelate ring. The lone pair of electrons on the pyridine nitrogen and a lone pair on the sulfur atom are donated to the metal ion, forming coordinate covalent bonds.
In certain instances, particularly after deprotonation of the amide nitrogen, the ligand can exhibit different coordination behaviors. However, the most common and stable arrangement is the N,S-bidentate chelation. The formation of such metal complexes is often straightforward, typically achieved by mixing solutions of the ligand and a suitable metal salt. nih.gov
Spectroscopic Characterization of Coordination Complexes
The formation of coordination complexes with this compound can be monitored and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and pyridine ring stretching modes are observed.
ν(C=S) band: A shift in the thiocarbonyl stretching frequency to a lower wavenumber is indicative of the sulfur atom's involvement in coordination.
Pyridine ring vibrations: Changes in the pyridine ring deformation bands, often shifting to higher wavenumbers, confirm the coordination of the pyridine nitrogen. nih.gov
The table below illustrates typical IR spectral shifts observed upon complexation of similar pyridine-thiocarbonyl ligands.
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
| ν(C=S) | ~1100-1200 | Shift to lower frequency |
| Pyridine ring deformation | ~600-620 | Shift to higher frequency |
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The coordination of the ligand to a metal ion typically results in the appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. For instance, copper(II) complexes often exhibit a broad band in the visible region characteristic of d-d transitions in a distorted ligand field. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites (pyridine ring and thiocarbonyl group) provide evidence of complex formation.
Theoretical Studies on Metal-Ligand Bonding and Electronic Properties of Complexes
Computational methods, such as Density Functional Theory (DFT), are valuable for gaining deeper insights into the nature of metal-ligand bonding and the electronic properties of the coordination complexes. These theoretical studies can provide information on:
Optimized Geometries: Calculation of the most stable three-dimensional structure of the metal complex, including bond lengths and angles.
Bonding Analysis: Analysis of the molecular orbitals to understand the nature of the coordinate bonds between the metal and the ligand donor atoms. This can reveal the extent of covalent and electrostatic contributions to the bonding.
Electronic Structure: Determination of the distribution of electron density within the complex and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity and spectroscopic properties of the complexes.
Investigational Potentials in Chemical Biology Molecular Mechanism Focus
Design Principles for Molecular Probes Based on the 2,5-Diethyl-pyridinethiocarboxamide Scaffold
The design of molecular probes is essential for elucidating biological pathways and mechanisms of drug action. Based on the understanding of Ethionamide, several principles can guide the design of probes derived from the this compound scaffold.
A primary consideration is the prodrug nature of Ethionamide, which requires activation by the mycobacterial enzyme EthA, a monooxygenase. nih.gov This activation step is crucial for its biological activity. Therefore, molecular probes based on the this compound scaffold could be designed to either mimic this activation process or to bypass it. For instance, probes could be synthesized that are pre-activated or that are more readily activated by EthA.
Furthermore, the development of "booster" molecules for Ethionamide offers a design blueprint. These boosters inhibit the transcriptional repressor EthR, which controls the expression of EthA. nih.govacs.org By inhibiting EthR, the expression of EthA is increased, leading to enhanced activation of Ethionamide. nih.gov Molecular probes could be designed as hybrid molecules, combining the this compound scaffold with an EthR inhibitory moiety.
Another design principle involves the synthesis of analogues to study bioactivation pathways. By systematically modifying the substituents on the pyridine (B92270) ring and the thioamide group of Ethionamide analogues, researchers can probe the structural requirements for recognition and processing by EthA and other potential activating enzymes. nih.gov This approach can help in understanding the bioactivation of thioamide prodrugs and in designing more effective probes. nih.gov
In Vitro Studies of Molecular Interactions with Model Biological Targets
In vitro studies are fundamental to understanding the direct interactions between a compound and its biological target. For the pyridinethiocarboxamide class of compounds, the primary target of the activated form is the enoyl-acyl carrier protein (ACP) reductase, InhA. nih.govfrontiersin.org
The activated form of Ethionamide, an S-oxide metabolite, reacts with NAD+ to form a covalent adduct, ETH-NAD. nih.govmdpi.com This adduct then acts as a potent inhibitor of InhA, an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. nih.govfrontiersin.org The inhibition of InhA by the ETH-NAD adduct is a slow, tight-binding process. researchgate.net
In vitro enzyme inhibition assays are critical to characterizing this interaction. These studies can determine key kinetic parameters, such as the inhibition constant (Ki) and the rates of association and dissociation of the inhibitor-enzyme complex. For the analogous Isoniazid-NAD adduct, which also targets InhA, a two-step inhibition mechanism has been described, with an initial weak binding followed by a slow conversion to a tightly bound complex. researchgate.net Similar detailed kinetic studies on the ETH-NAD adduct and potentially on adducts formed from this compound would be invaluable for a deeper mechanistic understanding.
The table below summarizes the key molecular players in the inhibition of InhA by Ethionamide.
| Component | Role | Reference |
| Ethionamide | Prodrug | nih.gov |
| EthA | Monooxygenase that activates Ethionamide | nih.gov |
| NAD+ | Co-factor that forms an adduct with activated Ethionamide | nih.gov |
| ETH-NAD adduct | The active inhibitor of InhA | nih.govmdpi.com |
| InhA | Enoyl-ACP reductase, the biological target | nih.govfrontiersin.org |
X-ray crystallography provides atomic-level insights into how a ligand binds to its target protein. While a crystal structure of this compound with a target is not available, the structure of the InhA enzyme in complex with the ETH-NAD adduct would be highly informative. The crystal structure of InhA in complex with the analogous INH-NAD adduct has been solved, revealing the precise interactions within the active site that lead to inhibition. nih.gov
Co-crystallography studies of InhA with various pyridinethiocarboxamide-NAD adducts could reveal how modifications to the pyridine ring, such as the diethyl substitution, affect binding affinity and specificity. This structural information is crucial for the rational design of more potent inhibitors. Fragment-based screening coupled with X-ray crystallography has been successfully used to identify novel inhibitors of InhA, demonstrating the power of this approach. nih.gov
Structure-Mechanism Relationships at the Molecular Level
Understanding the relationship between the chemical structure of a compound and its biological mechanism is a central goal of medicinal chemistry and chemical biology. For the pyridinethiocarboxamide scaffold, several structure-activity relationships (SAR) have been established through studies of Ethionamide and its analogues.
The ethyl group at the 2-position of the pyridine ring in Ethionamide is important for its activity. slideshare.net The lipophilicity conferred by this group contributes to its ability to penetrate the mycobacterial cell wall. slideshare.net The thioamide group is essential for the activation by EthA and subsequent formation of the inhibitory adduct. nih.gov
Furthermore, studies on EthR inhibitors, which boost Ethionamide's activity, have generated extensive SAR data. nih.gov These studies have explored various chemical scaffolds that can bind to EthR and disrupt its function, providing valuable information on the pharmacophore required for EthR inhibition. nih.govresearchgate.net Such knowledge can be applied to the design of novel probes based on the this compound scaffold with dual-action capabilities.
An electrochemical study of aliphatic thioisonicotinamide (B193382) analogues has also been conducted to correlate their oxidation potential with their antitubercular activity, providing further insight into the electronic requirements for bioactivation. nih.gov
Bio-conjugation Strategies for Advanced Molecular Tools
Bio-conjugation involves the linking of a biomolecule to another molecule, such as a probe or a drug, to create a new entity with combined properties. For the this compound scaffold, bio-conjugation strategies could be employed to develop advanced molecular tools for research.
For example, the scaffold could be conjugated to a fluorescent dye to create a molecular probe for imaging the localization of EthA or InhA within the cell. This would require the introduction of a suitable functional group on the this compound molecule that allows for facile and specific conjugation without compromising its interaction with the target proteins.
Another strategy could involve conjugation to molecules that enhance cell permeability or target specific subcellular compartments. The use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and reduce non-specific binding of the resulting conjugate. youtube.com
Furthermore, the principles of bioconjugation are central to the development of antibody-drug conjugates (ADCs). While not directly applicable to the antibacterial context of Ethionamide, the chemical strategies for linking small molecules to proteins are relevant for creating targeted probes. For instance, a this compound derivative could be attached to a protein that specifically recognizes a mycobacterial surface antigen, thereby delivering the probe to the vicinity of its target.
Future Directions and Research Gaps in 2,5 Diethyl Pyridinethiocarboxamide Research
Exploration of Asymmetric Synthesis Routes for Enantiopure 2,5-Diethyl-pyridinethiocarboxamide
The development of stereoselective synthetic methods is a cornerstone of modern medicinal and materials chemistry. For this compound, the creation of enantiopure forms is a critical next step.
Future research should focus on developing asymmetric synthesis strategies. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the pyridine (B92270) ring or the introduction of the diethyl and thiocarboxamide groups. An alternative approach is the enantioselective synthesis of precursors, such as cis-2,5-disubstituted pyrrolidines, which can then be converted to the desired pyridine structure. nih.gov The synthesis of enantiopure trans-2,5-disubstituted trifluoromethylpyrrolidines has been achieved, suggesting that similar strategies could be adapted for diethyl-substituted analogues. nih.gov
Furthermore, chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis, represent a viable, albeit less direct, method for obtaining the individual enantiomers from a racemic mixture. researchgate.net
Table 1: Potential Asymmetric Synthesis and Separation Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Use of a chiral metal complex or organocatalyst to induce stereoselectivity in a key bond-forming step. | High enantiomeric excess, atom economy. | Catalyst design and optimization, substrate scope. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Well-established and predictable. | Requires additional steps for auxiliary attachment and removal. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. | Can be highly selective. | Maximum theoretical yield of 50% for one enantiomer. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Applicable to a wide range of compounds. | Can be costly and time-consuming for large-scale separations. |
Development of Novel Catalytic Transformations for Derivatization
The functionalization of the this compound scaffold is crucial for tuning its properties. The development of novel catalytic transformations will enable the synthesis of a diverse library of derivatives for various applications.
Future work should explore cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new substituents onto the pyridine ring. The thioamide group itself can also be a handle for further transformations. For instance, it can be converted to other functional groups or used as a directing group for C-H activation reactions on the pyridine ring. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can then undergo further reactions.
The application of palladium-catalyzed allylic substitution has been demonstrated with chiral nonracemic pyridine thiols and thioethers, achieving high enantiomeric excess. rug.nl This suggests the potential for similar catalytic systems to be applied to this compound.
Advanced in silico Screening and Machine Learning Approaches for Property Prediction
Computational methods are increasingly important in chemical research for predicting molecular properties and guiding experimental work. nih.govnih.gov For this compound, in silico screening and machine learning can accelerate the discovery of new applications.
Future research should employ quantum mechanical calculations to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. Molecular docking studies can be used to screen for potential biological targets, such as enzymes or receptors. nih.govnih.gov
Machine learning models can be trained on existing data for pyridine and thioamide-containing compounds to predict properties such as solubility, toxicity, and biological activity. nih.gov These models can then be used to prioritize the synthesis of new derivatives with desired properties. Explainable AI (XAI) strategies can further enhance the interpretability of these models, providing insights into the structure-property relationships. researchgate.net
Investigations into Supramolecular Assembly and Material Science Applications
The thioamide group is known to participate in strong hydrogen bonding and can also engage in other non-covalent interactions. acs.org This makes this compound a promising building block for supramolecular chemistry and materials science.
Future investigations should explore the self-assembly of this compound in solution and in the solid state. The formation of well-defined supramolecular structures, such as tapes, rosettes, or polymers, could lead to materials with interesting optical, electronic, or mechanical properties. The unique interactions of the thiocarbonyl group can lead to different self-assembly modes compared to its carbonyl analogues. acs.orgnih.gov
The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers is another promising avenue. The pyridine nitrogen and the sulfur atom of the thioamide can both act as coordination sites for metal ions, leading to novel network structures with potential applications in catalysis, gas storage, or sensing.
Collaborative Research Avenues at the Interface of Organic Chemistry and Molecular Recognition
The full potential of this compound can best be realized through interdisciplinary collaborations. The interface of organic chemistry and molecular recognition offers particularly fertile ground for such endeavors.
Future collaborative projects could involve synthetic organic chemists, who can prepare the target molecule and its derivatives, and computational chemists, who can model its interactions with biological macromolecules or other host molecules. nih.gov Collaboration with material scientists could lead to the development of novel functional materials based on the supramolecular assembly of this compound.
The study of molecular recognition is central to understanding the biological activity of small molecules and the design of new drugs and sensors. researchgate.net By combining experimental and computational approaches, researchers can gain a deeper understanding of the molecular recognition properties of this compound and exploit this knowledge for the development of new technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
